molecular formula C13H22ClNO2 B6342990 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride CAS No. 71501-69-4

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride

Cat. No.: B6342990
CAS No.: 71501-69-4
M. Wt: 259.77 g/mol
InChI Key: HWWIRDBOPHDBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride is an organic compound that belongs to the class of amines It is a hydrochloride salt form of a secondary amine, characterized by the presence of a diethylamino group and a phenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride typically involves the reaction of diethylamine with 3-phenoxy-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Diethylamine and 3-phenoxy-2-propanol.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Formation of the Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(Diethylamino)-3-phenoxy-2-propanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diethylamino group or the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reactions: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetone derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and pharmacological studies.

    Industry: It is used in the manufacture of various industrial products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride can be compared with other similar compounds, such as:

    Diethylamine: A secondary amine with similar structural features.

    Phenoxypropanol: A compound with a phenoxy group attached to a propanol backbone.

    Diethylaminoethyl chloride: A related compound with a diethylamino group and an ethyl chloride moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(diethylamino)-3-phenoxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13;/h5-9,12,15H,3-4,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWIRDBOPHDBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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